![molecular formula C10H19NO2 B597050 3-Cyclopentyl-N-methoxy-N-methylpropanamide CAS No. 1221341-52-1](/img/structure/B597050.png)
3-Cyclopentyl-N-methoxy-N-methylpropanamide
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Description
3-Cyclopentyl-N-methoxy-N-methylpropanamide (3-CPM) is an organic compound that is used in a variety of scientific research applications. It is an amide derived from cyclopentylmethanol and methoxyacetic acid. 3-CPM has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Synthetic Chemistry Applications
N-methoxy-N-methylpropanamides, including structures similar to "3-Cyclopentyl-N-methoxy-N-methylpropanamide," are utilized as intermediates in the synthesis of pharmacologically active compounds and complex molecular structures. For instance, they serve as precursors in the synthesis of amino ketones, tertiary amines, and C-glycosides, which are pivotal in the development of new drugs and materials. The Weinreb amide, a closely related compound, is especially noted for its role in facilitating the synthesis of ketones from organolithium or organomagnesium reagents without over-addition, a critical step in the preparation of numerous organic compounds (Selvamurugan & Aidhen, 2002; Balasubramaniam & Aidhen, 2008).
Bioactivity Studies
Compounds derived from N-methoxy-N-methylpropanamides have been evaluated for their antifungal and antibacterial activities. For example, dimethylated trifluoroatrolactamide derivatives exhibit moderate antifungal activity, showcasing the potential of these compounds in the development of new antifungal agents (Yang et al., 2017).
Materials Science
In materials science, the functionalization of polymers with groups derived from N-methoxy-N-methylpropanamides has been explored to modify polymer properties, such as thermal stability and solubility. These modifications are crucial for developing new materials with tailored properties for specific applications (Illingsworth et al., 2009).
properties
IUPAC Name |
3-cyclopentyl-N-methoxy-N-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(13-2)10(12)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNIXHIUHZMCJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1CCCC1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673686 |
Source
|
Record name | 3-Cyclopentyl-N-methoxy-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-N-methoxy-N-methylpropanamide | |
CAS RN |
1221341-52-1 |
Source
|
Record name | 3-Cyclopentyl-N-methoxy-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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